1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione
Description
1-(Benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione is a heterocyclic compound featuring a maleimide (pyrrole-2,5-dione) core fused to a benzo[c][1,2,5]thiadiazole moiety. This structure confers unique electronic properties, making it valuable in materials science, particularly in the synthesis of conjugated donor-acceptor polymer brushes for optoelectronic applications . The benzo[c][1,2,5]thiadiazole group enhances electron-withdrawing capacity, which is critical for tuning the electronic bandgap in polymers . Its synthesis typically involves functionalizing maleimide derivatives with heteroaromatic substituents, as demonstrated in the preparation of monomers for alternating copolymerization .
Properties
IUPAC Name |
1-(2,1,3-benzothiadiazol-5-yl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O2S/c14-9-3-4-10(15)13(9)6-1-2-7-8(5-6)12-16-11-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHFHTPJPOYCSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1N3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione typically involves the formation of the benzo[c][1,2,5]thiadiazole core followed by the introduction of the pyrrole-2,5-dione moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiophenol with maleic anhydride can yield the desired product through a series of cyclization and oxidation steps .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Benzoheterocycle Variations
The electronic and steric effects of the fused heterocycle significantly influence the compound’s properties:
Key Insight : Replacing sulfur in thiadiazole with oxygen (oxadiazole) reduces electron-withdrawing capacity, impacting applications in electronics. Isoxazole derivatives prioritize bioactivity over electronic properties.
Substituent Effects on Indole/Pyrazole Derivatives
Substituents on fused rings alter solubility, stability, and biological activity:
Key Insight : Bulky alkyl chains (e.g., butyl in 7p) improve enzymatic inhibition potency (lower IC₅₀) by enhancing hydrophobic interactions with GSK3β . Pyrazole derivatives (e.g., 2a) prioritize synthetic versatility for polymer chemistry .
Biological Activity
1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure
The compound features a pyrrole ring fused with a benzo[c][1,2,5]thiadiazole moiety. Its molecular formula is , and it has a molecular weight of approximately 246.25 g/mol .
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antitumor Activity : Several studies have shown that derivatives of pyrrole-2,5-diones can inhibit the growth of cancer cell lines. For instance, compounds with similar structures have demonstrated promising results against colon cancer cell lines with GI50 values in the nanomolar range .
- Tyrosine Kinase Inhibition : Compounds based on the pyrrole structure have been designed as potential inhibitors of tyrosine kinases such as EGFR and VEGFR2. These interactions are crucial for cancer cell proliferation and survival .
- Antioxidant Properties : Some derivatives have been shown to possess antioxidant capabilities, which may contribute to their anticancer effects by reducing oxidative stress in cells .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits growth of cancer cell lines (GI50 ~ 1.0–1.6 × 10^-8 M) | Dubinina et al. (2007) |
| Tyrosine Kinase Inhibition | Stabilizes complexes with ATP-binding domains of EGFR and VEGFR2 | Garmanchuk et al. (2013) |
| Antioxidant | Exhibits antioxidant properties in vitro | Kuznietsova et al. (2016) |
Case Study: Antitumor Activity
A notable study explored the antitumor activity of a related compound, 4-amino-3-chloro-1H-pyrrole-2,5-dione. This compound was synthesized and tested for its ability to inhibit the proliferation of various colon cancer cell lines (HCT-116, SW-620). The study found that the compound effectively inhibited tumor growth in a rat model of chemically induced colon cancer .
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction between these compounds and their biological targets. For instance, 4-amino-3-chloro derivatives showed strong binding affinity to the ATP-binding sites of growth factor receptors, indicating their potential as therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
